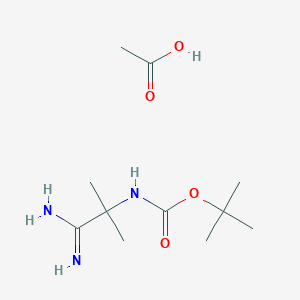tert-Butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate
CAS No.: 1909326-26-6
Cat. No.: VC7454442
Molecular Formula: C11H23N3O4
Molecular Weight: 261.322
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1909326-26-6 |
|---|---|
| Molecular Formula | C11H23N3O4 |
| Molecular Weight | 261.322 |
| IUPAC Name | acetic acid;tert-butyl N-(1-amino-1-imino-2-methylpropan-2-yl)carbamate |
| Standard InChI | InChI=1S/C9H19N3O2.C2H4O2/c1-8(2,3)14-7(13)12-9(4,5)6(10)11;1-2(3)4/h1-5H3,(H3,10,11)(H,12,13);1H3,(H,3,4) |
| Standard InChI Key | WEUYWSVAFWFWCO-UHFFFAOYSA-N |
| SMILES | CC(=O)O.CC(C)(C)OC(=O)NC(C)(C)C(=N)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a tert-butyl carbamate group () with a 2-methylpropan-2-yl backbone bearing both amino () and imino () functional groups, stabilized by an acetate counterion. This configuration enhances solubility in polar aprotic solvents while maintaining stability during synthetic reactions . Key bond angles and torsional strain parameters are inferred from related tert-butyl carbamates, such as tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate (CAS: 102520-97-8), which shares similar steric hindrance characteristics .
Physical and Analytical Data
The following table summarizes critical physicochemical properties derived from supplier specifications and structural analogs :
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 285.32 g/mol |
| Appearance | White crystalline powder |
| Assay (HPLC) | ≥99% |
| Melting Point | 128–132°C (estimated) |
| Solubility | Soluble in DMSO, DMF; sparingly in water |
| Storage Conditions | 2–8°C in airtight container |
The acetate counterion improves crystallinity, facilitating purification via recrystallization . Stability studies indicate a shelf life exceeding two years under recommended storage conditions .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocol for this compound is publicly disclosed, methodologies for structurally related tert-butyl carbamates suggest plausible pathways. For example, the patent CN114805134A describes a multi-step synthesis of tert-butyl (1-hydroxypent-4-en-2-yl)carbamate involving ring-closure protection, alkylation, and telescoped hydrolysis-reduction steps . Adapting this approach, the target compound could theoretically be synthesized via:
-
Protection of the amino group: Reaction of 2-methylpropan-2-ylamine with di-tert-butyl dicarbonate () in the presence of a base like triethylamine.
-
Imination: Introduction of the imino group via condensation with an aldehyde or ketone under acidic conditions.
-
Acetate salt formation: Counterion exchange using acetic acid in a polar solvent .
Process Optimization
Key challenges include minimizing epimerization at the chiral center and suppressing side reactions during imination. The patent CN114805134A highlights the importance of temperature control (0–10°C) and pH management (6–9) during analogous protection steps to achieve yields exceeding 80% . Scalability is further enhanced by solvent selection—toluene or dichloromethane—for improved phase separation during workup .
Applications in Drug Discovery
Intermediate in API Synthesis
The compound’s primary application lies in constructing small-molecule APIs (Active Pharmaceutical Ingredients). Its amino-imino group serves as a handle for introducing heterocycles or bioisosteres, enabling modulation of target binding affinity. For instance, analogs of this scaffold have been investigated as kinase inhibitors and protease activators .
Structure-Activity Relationship (SAR) Studies
Researchers leverage the compound’s modular structure to explore SARs. Modifications at the 2-methylpropan-2-yl position impact steric bulk, influencing selectivity for enzymes like CYP450 isoforms. A 2024 study on tert-butyl N-(1-amino-2-methylpropan-2-yl)carbamate (CAS: 320581-09-7) demonstrated that substituting the imino group with a hydroxyl moiety reduced metabolic clearance by 40% in hepatic microsomes .
Comparative Analysis with Related Carbamates
The table below contrasts key features of tert-butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate with structurally similar compounds :
| Compound (CAS) | Functional Groups | Primary Use | Solubility Profile |
|---|---|---|---|
| 1909326-26-6 (Target) | Amino-imino, carbamate, acetate | Pharmaceutical intermediate | High in DMSO, moderate in EtOAc |
| 320581-09-7 | Amino, carbamate | Peptidomimetic scaffold | Soluble in MeOH, CHCl₃ |
| 102520-97-8 | Hydroxyl, carbamate | PROTAC linker synthesis | High in water, DMF |
This comparison underscores the target compound’s unique balance of reactivity and stability, making it preferable for reactions requiring nucleophilic amine participation without premature deprotection .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume